

An In-depth Technical Guide to Quil A (CAS Number 8047-15-2)

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Compound of Interest

Compound Name:	Quil A
CAS No.:	66594-14-7
Cat. No.:	B12642105

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Quil A, with the CAS number 8047-15-2, is a complex mixture of triterpenoid saponins extracted from the bark of the South American soapbark tree, *Quillaja saponaria* Molina.^{[1][2][3]} It is a potent immunological adjuvant widely utilized in veterinary vaccines to enhance the immune response to antigens.^{[2][4][5]} This technical guide provides a comprehensive overview of **Quil A**, including its physicochemical properties, mechanism of action, experimental protocols, and applications in research and drug development.

Physicochemical Properties

Quil A is a hygroscopic, water-soluble lyophilized powder.^{[5][6]} Its amphiphilic nature, consisting of a hydrophobic triterpenoid backbone and hydrophilic sugar moieties, contributes to its surfactant and immunostimulatory properties.^[7] Key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	8047-15-2	[2]
Appearance	White to off-white or tan amorphous powder	[6][8]
Solubility	Soluble in cold water. Insoluble in benzene, chloroform, and ether.	[6][9]
Density	1.015-1.020 g/mL at 20 °C (5% in H ₂ O)	[6][10]
Melting Point	158 °C (decomposes)	[10]
Stability	Stable at room temperature when stored in a dry, tightly sealed container. Incompatible with strong oxidizing agents.	[6]
Storage	Room temperature (-25°C to 25°C). Avoid repeated freeze-thaw cycles.	[2]

Mechanism of Action

Quil A exerts its adjuvant effect through a multi-faceted mechanism that stimulates both humoral and cellular immunity.[11] When co-administered with an antigen, **Quil A** forms micelles that facilitate antigen uptake by antigen-presenting cells (APCs).[1] This leads to a cascade of downstream events, including the activation of the NLRP3 inflammasome, enhanced antigen presentation, and robust T-cell activation.

Signaling Pathways

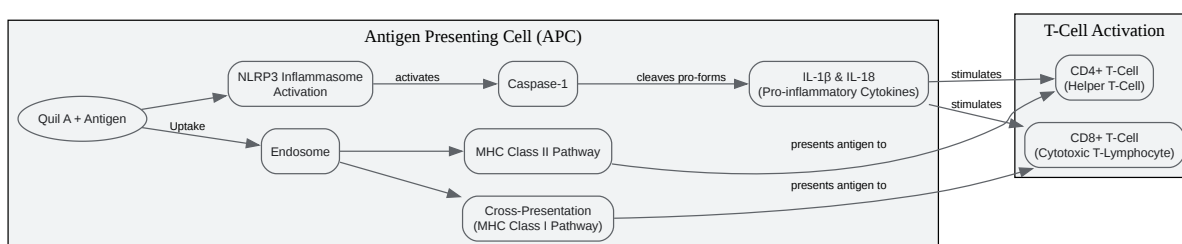
The immunostimulatory effects of **Quil A** are mediated by several key signaling pathways:

- **NLRP3 Inflammasome Activation:** **Quil A** is recognized as a danger signal by APCs, leading to the assembly and activation of the NLRP3 inflammasome. This multiprotein complex

activates caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1 β and IL-18 into their active forms, promoting inflammation and immune cell recruitment.[8][12][13][14][15]

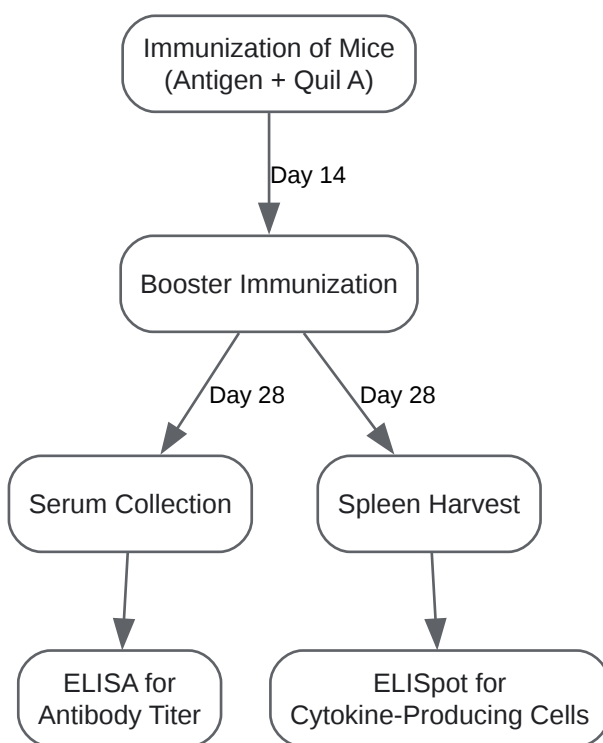
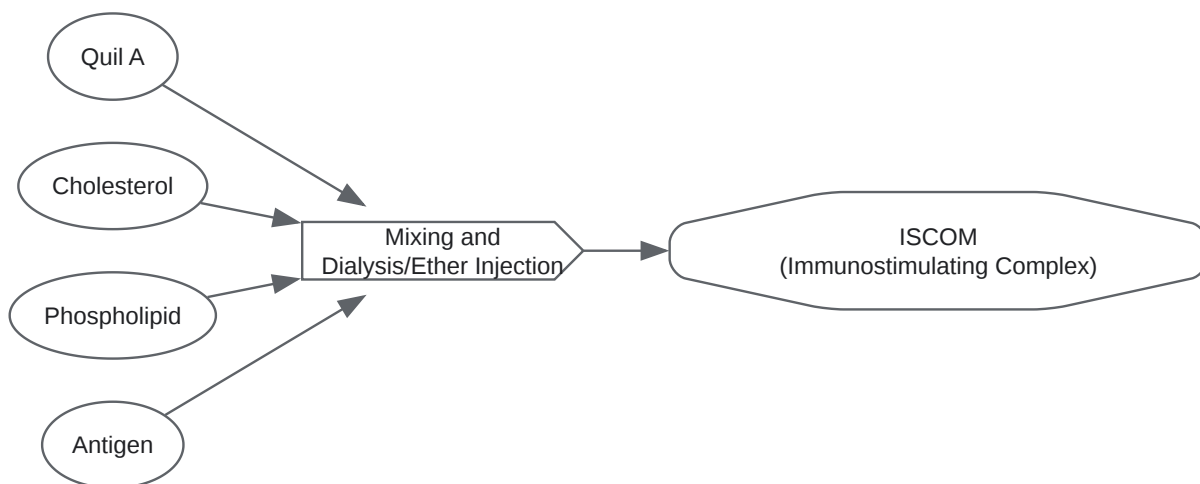
- **Antigen Presentation and Cross-Presentation:** By forming complexes with antigens, **Quil A** facilitates their uptake by APCs such as dendritic cells.[1] Following endocytosis, the antigen can be processed through the exogenous pathway for presentation on MHC class II molecules to CD4⁺ helper T cells.[16] Crucially, **Quil A** also promotes the cross-presentation of exogenous antigens onto MHC class I molecules, a process vital for the activation of cytotoxic CD8⁺ T lymphocytes (CTLs).[17][18][19][20]
- **T-Cell Activation:** The enhanced antigen presentation by APCs, coupled with the inflammatory milieu created by NLRP3 inflammasome activation, provides the necessary signals for robust T-cell activation. This includes the differentiation of CD4⁺ T cells into Th1 and Th2 subtypes, which support both cellular and humoral immunity, and the proliferation and activation of antigen-specific CD8⁺ T cells.[11]

Visualized Signaling Pathways and Workflows



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Quil A's Mechanism of Action.



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